2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester
Overview
Description
Cannabidiolic Acid methyl ester, also known as HU-580, is a synthetic analogue of Cannabidiolic Acid. Cannabidiolic Acid is a major phytocannabinoid found in the Cannabis sativa plant. The methyl ester form was developed to enhance the stability and bioavailability of Cannabidiolic Acid, which is known for its instability and susceptibility to decarboxylation .
Mechanism of Action
Target of Action
The primary target of this compound, also known as Cannabidiolic Acid (CBDA) methyl ester, is the cyclooxygenase-2 (COX-2) enzyme and prostaglandin endoperoxide synthase . These enzymes play a crucial role in the inflammatory response in the body.
Mode of Action
CBDA methyl ester acts as a selective COX-2 inhibitor . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. This results in an overall anti-inflammatory effect .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-2, it disrupts the production of prostaglandins from arachidonic acid, thereby reducing inflammation .
Result of Action
The inhibition of COX-2 and prostaglandin endoperoxide synthase by CBDA methyl ester leads to a reduction in the production of prostaglandins. This results in a decrease in inflammation, providing potential therapeutic benefits in conditions associated with inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cannabidiolic Acid methyl ester is synthesized through the esterification of Cannabidiolic Acid. The process involves the reaction of Cannabidiolic Acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of Cannabidiolic Acid methyl ester follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the stability of the product .
Chemical Reactions Analysis
Types of Reactions
Cannabidiolic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cannabidiolic Acid methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cannabinoids.
Biology: It is employed in research on the endocannabinoid system and its effects on various biological processes.
Medicine: It has shown potential in the treatment of nausea, anxiety, and depression.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Cannabidiolic Acid methyl ester is unique compared to other similar compounds due to its enhanced stability and bioavailability. Similar compounds include:
Cannabidiolic Acid: The natural precursor of Cannabidiolic Acid methyl ester, known for its instability.
Cannabidiol: A neutral derivative of Cannabidiolic Acid with well-documented therapeutic properties.
Tetrahydrocannabinolic Acid: Another phytocannabinoid with distinct biological activities
Cannabidiolic Acid methyl ester stands out due to its ability to retain the bioactive properties of Cannabidiolic Acid while overcoming its instability issues .
Properties
IUPAC Name |
methyl 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-6-7-8-9-16-13-19(24)21(22(25)20(16)23(26)27-5)18-12-15(4)10-11-17(18)14(2)3/h12-13,17-18,24-25H,2,6-11H2,1,3-5H3/t17-,18+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBCCWIIKCFQKI-ZWKOTPCHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)OC)O)C2C=C(CCC2C(=C)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)OC)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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